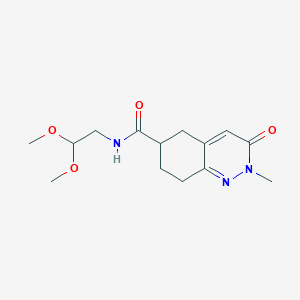
N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a useful research compound. Its molecular formula is C14H21N3O4 and its molecular weight is 295.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide (CAS Number: 2034259-53-3) is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H21N3O4, with a molecular weight of 295.33 g/mol. The structure includes a hexahydrocinnoline core which is known for various pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 2034259-53-3 |
| Molecular Formula | C14H21N3O4 |
| Molecular Weight | 295.33 g/mol |
Anticancer Activity
Research indicates that compounds similar to N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline have shown significant anticancer properties. For instance, derivatives of quinazoline and related structures have been documented to exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that specific derivatives could inhibit the growth of cancer cells by interfering with metabolic pathways essential for cell proliferation .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in nucleotide synthesis and cell cycle regulation. Similar compounds have been identified as inhibitors of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. By inhibiting TS, these compounds can effectively halt the proliferation of cancer cells .
Antibacterial Activity
In addition to anticancer properties, some studies have reported antibacterial activity associated with similar chemical structures. For example, certain derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The IC50 values for these compounds indicate a strong potential for development as antibacterial agents .
Neuroprotective Effects
Emerging research suggests that hexahydrocinnoline derivatives may also possess neuroprotective effects. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .
Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related compounds. The findings showed that certain derivatives had lower MIC values than traditional antibiotics against common bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
特性
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-methyl-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-17-12(18)7-10-6-9(4-5-11(10)16-17)14(19)15-8-13(20-2)21-3/h7,9,13H,4-6,8H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKDNOHJPXGJFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)C(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













